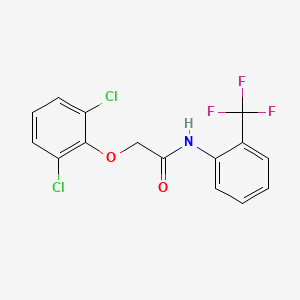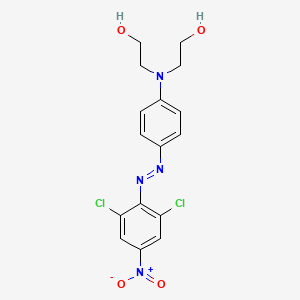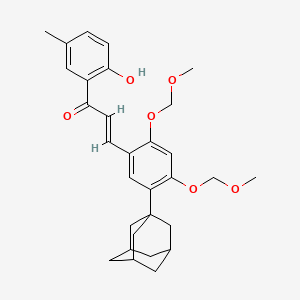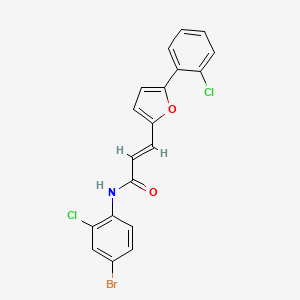![molecular formula C17H19FN2O2S B11938622 N-[(2s)-5-(6-Fluoro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide](/img/structure/B11938622.png)
N-[(2s)-5-(6-Fluoro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2s)-5-(6-Fluoro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide is a novel compound known for its role as a positive allosteric modulator of the AMPA receptor. This compound has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2s)-5-(6-Fluoro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indenyl core, introduction of the fluoro-pyridinyl group, and the attachment of the propanesulfonamide moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle large volumes of reagents and intermediates .
化学反応の分析
Types of Reactions
N-[(2s)-5-(6-Fluoro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity to the AMPA receptor.
Substitution: Substitution reactions are common in modifying the pyridinyl or indenyl groups to explore structure-activity relationships.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, leading to a variety of analogs with potentially different pharmacological profiles .
科学的研究の応用
N-[(2s)-5-(6-Fluoro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide has several scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationships of AMPA receptor modulators.
Biology: Investigated for its effects on synaptic transmission and plasticity in neuronal cultures.
Medicine: Explored as a potential therapeutic agent for cognitive enhancement in conditions like schizophrenia and Alzheimer’s disease.
Industry: Utilized in the development of new pharmacological agents targeting the central nervous system.
作用機序
The compound exerts its effects by binding to the AMPA receptor, a type of glutamate receptor in the brain. As a positive allosteric modulator, it enhances the receptor’s response to glutamate, leading to increased synaptic transmission and improved cognitive functions. The molecular targets include the ligand-binding domain of the AMPA receptor, and the pathways involved are primarily related to synaptic plasticity and memory formation .
類似化合物との比較
Similar Compounds
N-[(2s)-5-(6-Fluoro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide: Known for its high potency and selectivity as an AMPA receptor modulator.
N-[(2s)-5-(6-Chloro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide: Similar structure but with a chloro group instead of a fluoro group, affecting its binding affinity and pharmacokinetics.
N-[(2s)-5-(6-Methyl-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide: Contains a methyl group, leading to different pharmacological properties.
Uniqueness
This compound stands out due to its excellent pharmacokinetic profile, high potency, and selectivity for the AMPA receptor. These properties make it a promising candidate for further development as a therapeutic agent .
特性
分子式 |
C17H19FN2O2S |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
N-[(2S)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide |
InChI |
InChI=1S/C17H19FN2O2S/c1-11(2)23(21,22)20-16-8-13-4-3-12(7-15(13)9-16)14-5-6-17(18)19-10-14/h3-7,10-11,16,20H,8-9H2,1-2H3/t16-/m0/s1 |
InChIキー |
QXQSUBKWSHMXDP-INIZCTEOSA-N |
異性体SMILES |
CC(C)S(=O)(=O)N[C@H]1CC2=C(C1)C=C(C=C2)C3=CN=C(C=C3)F |
正規SMILES |
CC(C)S(=O)(=O)NC1CC2=C(C1)C=C(C=C2)C3=CN=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11938539.png)




![4-[15,20-Diphenyl-10-(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid](/img/structure/B11938573.png)


![1-Oxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B11938593.png)



![(7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol](/img/structure/B11938617.png)

